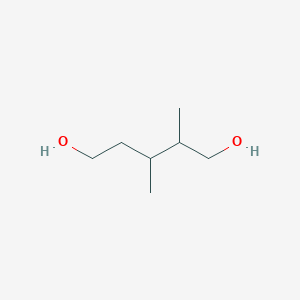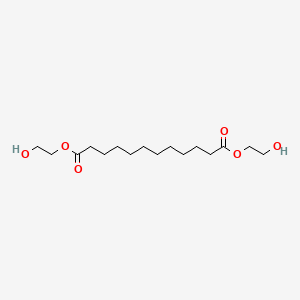
Bis(2-hydroxyethyl) dodecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl) dodecanedioate: is an organic compound that belongs to the class of esters It is derived from dodecanedioic acid and ethylene glycol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) dodecanedioate typically involves the esterification of dodecanedioic acid with ethylene glycol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions: Bis(2-hydroxyethyl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Dodecanedioic acid and ethylene glycol.
Reduction: 1,12-dodecanediol and ethylene glycol.
Substitution: Various substituted dodecanedioates, depending on the reagent used.
科学的研究の応用
Chemistry: Bis(2-hydroxyethyl) dodecanedioate is used as a building block in the synthesis of polymers and other complex molecules. Its unique structure allows for the creation of materials with specific properties, such as flexibility and durability.
Biology: In biological research, this compound is used as a substrate for enzyme studies. It can be used to investigate the activity of esterases and other enzymes involved in ester hydrolysis.
Medicine: The compound has potential applications in drug delivery systems. Its ability to form stable esters makes it suitable for the development of prodrugs, which can improve the bioavailability and stability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used as a plasticizer and lubricant. Its properties make it suitable for use in the production of flexible plastics and other materials.
類似化合物との比較
Similar Compounds:
Dodecanedioic acid: A dicarboxylic acid with similar structural features but lacks the ester groups.
Bis(2-ethylhexyl) dodecanedioate: An ester of dodecanedioic acid with different alcohol groups, leading to different physical and chemical properties.
Thiodiglycol: A compound with similar hydroxyl groups but contains a sulfur atom instead of the ester linkage.
Uniqueness: Bis(2-hydroxyethyl) dodecanedioate is unique due to its combination of hydroxyl and ester groups, which provide it with distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
特性
| 83835-22-7 | |
分子式 |
C16H30O6 |
分子量 |
318.41 g/mol |
IUPAC名 |
bis(2-hydroxyethyl) dodecanedioate |
InChI |
InChI=1S/C16H30O6/c17-11-13-21-15(19)9-7-5-3-1-2-4-6-8-10-16(20)22-14-12-18/h17-18H,1-14H2 |
InChIキー |
XNNUOXBGVZMFGN-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCC(=O)OCCO)CCCCC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/no-structure.png)

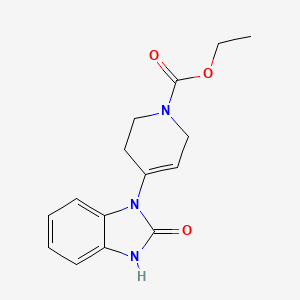
![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)
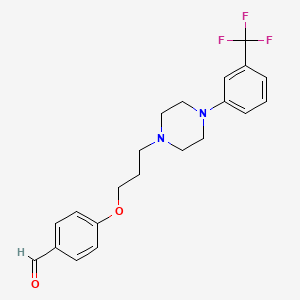
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
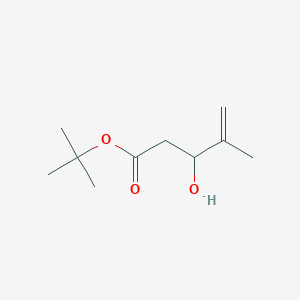
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)

